Cas no 35697-51-9 (2-(7-methoxynaphthalen-2-yl)propanoic Acid)

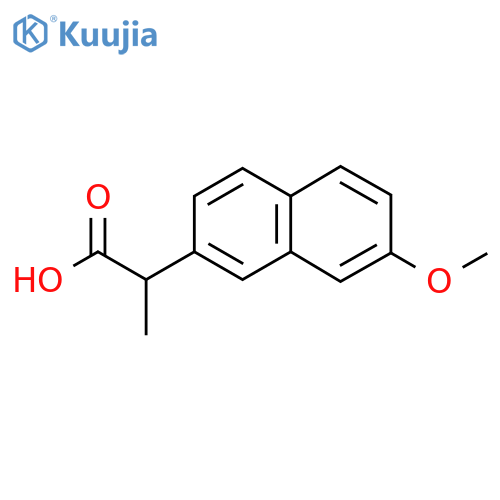

35697-51-9 structure

商品名:2-(7-methoxynaphthalen-2-yl)propanoic Acid

2-(7-methoxynaphthalen-2-yl)propanoic Acid 化学的及び物理的性質

名前と識別子

-

- EN300-749066

- 35697-51-9

- AKOS022657338

- 2-(7-methoxynaphthalen-2-yl)propanoic Acid

- SCHEMBL10998699

-

- インチ: 1S/C14H14O3/c1-9(14(15)16)11-4-3-10-5-6-13(17-2)8-12(10)7-11/h3-9H,1-2H3,(H,15,16)

- InChIKey: MIJUDPHTZVRTNN-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC2C=CC(=CC=2C=1)C(C(=O)O)C

計算された属性

- せいみつぶんしりょう: 230.094294304g/mol

- どういたいしつりょう: 230.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 46.5Ų

2-(7-methoxynaphthalen-2-yl)propanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-749066-2.5g |

2-(7-methoxynaphthalen-2-yl)propanoic acid |

35697-51-9 | 95.0% | 2.5g |

$2828.0 | 2025-03-10 | |

| Enamine | EN300-749066-0.25g |

2-(7-methoxynaphthalen-2-yl)propanoic acid |

35697-51-9 | 95.0% | 0.25g |

$714.0 | 2025-03-10 | |

| Enamine | EN300-749066-0.1g |

2-(7-methoxynaphthalen-2-yl)propanoic acid |

35697-51-9 | 95.0% | 0.1g |

$499.0 | 2025-03-10 | |

| Enamine | EN300-749066-1.0g |

2-(7-methoxynaphthalen-2-yl)propanoic acid |

35697-51-9 | 95.0% | 1.0g |

$1442.0 | 2025-03-10 | |

| Enamine | EN300-749066-5.0g |

2-(7-methoxynaphthalen-2-yl)propanoic acid |

35697-51-9 | 95.0% | 5.0g |

$4184.0 | 2025-03-10 | |

| Enamine | EN300-749066-10.0g |

2-(7-methoxynaphthalen-2-yl)propanoic acid |

35697-51-9 | 95.0% | 10.0g |

$6205.0 | 2025-03-10 | |

| Enamine | EN300-749066-0.05g |

2-(7-methoxynaphthalen-2-yl)propanoic acid |

35697-51-9 | 95.0% | 0.05g |

$336.0 | 2025-03-10 | |

| Enamine | EN300-749066-0.5g |

2-(7-methoxynaphthalen-2-yl)propanoic acid |

35697-51-9 | 95.0% | 0.5g |

$1125.0 | 2025-03-10 |

2-(7-methoxynaphthalen-2-yl)propanoic Acid 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

35697-51-9 (2-(7-methoxynaphthalen-2-yl)propanoic Acid) 関連製品

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 61389-26-2(Lignoceric Acid-d4)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬